molecular formula C9H15BrN2O B14496422 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide CAS No. 64965-90-8

2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide

Cat. No.: B14496422
CAS No.: 64965-90-8
M. Wt: 247.13 g/mol
InChI Key: MEFHXBQPHHVGHF-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide is an organic compound that features a bromine atom, a cyano group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. The cyano group can participate in various reactions, including nucleophilic addition and reduction, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropanamide: Lacks the cyano group, making it less versatile in certain reactions.

    N-(4-Cyanobutyl)-2-methylpropanamide: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide is unique due to the presence of both the bromine atom and the cyano group, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.

Properties

CAS No.

64965-90-8

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

2-bromo-N-(4-cyanobutyl)-2-methylpropanamide

InChI

InChI=1S/C9H15BrN2O/c1-9(2,10)8(13)12-7-5-3-4-6-11/h3-5,7H2,1-2H3,(H,12,13)

InChI Key

MEFHXBQPHHVGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCCC#N)Br

Origin of Product

United States

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